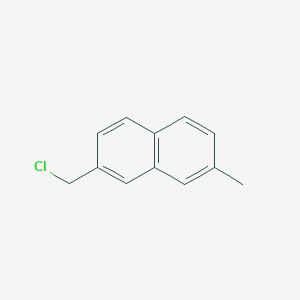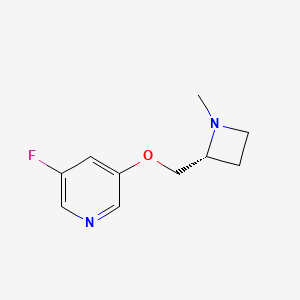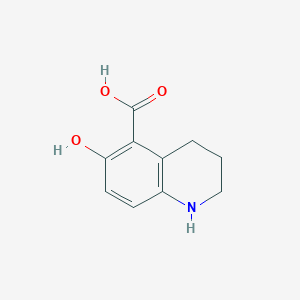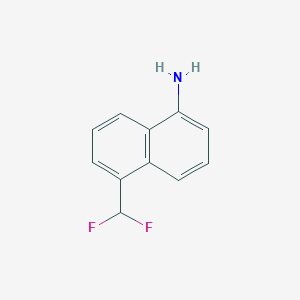
1-Amino-5-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H9F2N It is characterized by the presence of an amino group and a difluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-(difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group to a naphthalene derivative followed by amination. One common method includes the reaction of 5-(difluoromethyl)naphthalene with ammonia or an amine under suitable conditions to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly utilizing continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be employed.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Products with substituted difluoromethyl groups.
Scientific Research Applications
1-Amino-5-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2 |
InChI Key |
AIOHINJVDDYQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



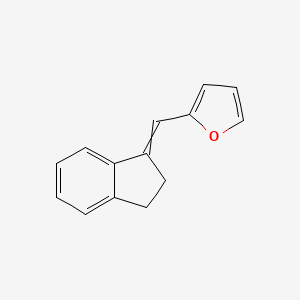

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
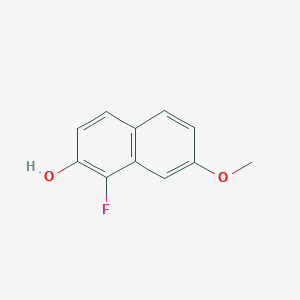
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
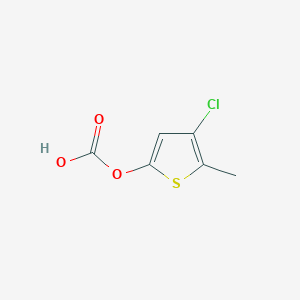
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
